[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Description
[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole-based compound characterized by a pyrazole core substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 1 with a phenyl group, and at position 4 with a hydroxymethyl (-CH₂OH) moiety. The 3,4-dimethoxyphenyl group enhances electron-rich aromatic interactions, while the hydroxymethyl group may improve solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-8-13(10-17(16)23-2)18-14(12-21)11-20(19-18)15-6-4-3-5-7-15/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUXBIKJOBTKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be a compound such as 1-phenyl-3-(3,4-dimethoxyphenyl)propane-1,3-dione.
Introduction of the Methanol Group: The methanol group can be introduced via a reduction reaction. For example, the carbonyl group of the pyrazole precursor can be reduced using a reducing agent like sodium borohydride (NaBH4) to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Biological Activities
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Anticancer Activity :
- Antimicrobial Activity :
Computational Studies
Recent advancements in computational chemistry have allowed researchers to perform molecular docking simulations to predict the binding affinity of this compound with various biological targets. These studies help in understanding the compound's mechanism of action and optimizing its structure for enhanced efficacy .
Case Studies
Mechanism of Action
The mechanism of action of [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
(a) Pyrazole-Chalcone Hybrids (e.g., Compound 5o)
- Structure : Features a pyrazole core linked to a chalcone (α,β-unsaturated ketone) system.
- Key Differences: The hydroxymethyl group in the target compound is replaced with a propenone (-CO-CH=CH-) bridge.
- Pharmacological Activity :
- Physicochemical Properties :
(b) Thiazole-Pyrazoline Hybrid (Compound 55)
- Structure : Combines a dihydropyrazole with a thiazole ring and a 3,4-dimethoxyphenyl group.
- Key Differences : The pyrazole is reduced (dihydropyrazole), and a thiazole replaces the hydroxymethyl group.
- Pharmacological Activity :
- Synthetic Yield : Moderate (exact yield unspecified), synthesized via condensation of pyrazoline-carbothioamide with phenacyl bromide .
(c) Oxadiazole Derivatives
- Structure : Replaces the pyrazole core with a 1,2,4-oxadiazole ring.
- Key Differences : Oxadiazole’s higher electronegativity alters electronic properties compared to pyrazole.
Physicochemical and Pharmacokinetic Comparison
*Calculated using Molinspiration/OSIRIS ; †Inferred from structural analogs; ‡Not reported in evidence.
Mechanistic and Functional Insights
- Antitubercular Activity : Thiazole-pyrazoline hybrids leverage the 3,4-dimethoxyphenyl group for hydrophobic interactions with mycobacterial enzymes, suggesting a possible pathway for the target compound .
- Drug-Likeness : The target compound’s molecular weight (~325 g/mol) and c-logP (~2.8) align with Lipinski’s rules, favoring oral bioavailability compared to bulkier analogs like 5o (MW = 450 g/mol) .
Biological Activity
[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
- CAS Number : 623935-70-6
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to the standard drug dexamethasone .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole scaffold have been found to inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For example, a related compound exhibited an IC50 value of 0.08 µM against MCF-7 cells , indicating potent antiproliferative activity .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported that certain derivatives demonstrated significant inhibition against these pathogens at concentrations as low as 40 µg/mL .
Case Study 1: Synthesis and Evaluation
In a recent study by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, one derivative showed promising results in both anti-inflammatory and antimicrobial assays, highlighting the potential utility of pyrazole compounds in therapeutic applications .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies indicated strong binding affinities with proteins associated with tumor growth inhibition, further validating its potential as an anticancer agent .
Q & A
Q. Basic
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond angles and torsional strain. achieved a final R-factor of 0.052 for a related pyrazole dioxane solvate .
What advanced computational methods complement experimental data in mechanistic studies?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states for solvent-mediated proton transfers (e.g., methanol’s role in ).
- Molecular Docking : Predicts binding affinities to biological targets (e.g., C. albicans CYP51 for antifungal activity). Validate against crystallographic data (e.g., active-site conformations from ) .
How do substituents influence pharmacological profiles, and what optimization strategies exist?
Advanced
Structure-Activity Relationship (SAR) Insights :
Optimization : Iterative cycles of synthesis, MIC testing, and molecular modeling to balance steric bulk and electronic effects.
What challenges arise in crystallographic analysis, and how are they addressed?
Q. Advanced
- Crystal Quality : Polymorphism or solvent inclusion can hinder diffraction. Mitigate via slow evaporation (e.g., dioxane/water in ) or vapor diffusion.
- Disorder Handling : Methoxy groups may exhibit rotational disorder. Refinement in SHELXL with constrained occupancy improves model accuracy .
What role does X-ray crystallography play in stereochemical assignments?
Advanced
X-ray analysis resolves stereoisomerism in dimethoxyphenyl derivatives. used this to assign threo and erythro configurations in diastereomers, emphasizing the need for high-resolution data (≤0.8 Å) .
How are in vitro models utilized to assess therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
